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molecular formula C14H17ClN2OS B8691209 [4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol CAS No. 178979-28-7

[4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol

Cat. No. B8691209
M. Wt: 296.8 g/mol
InChI Key: JLFLIZWNURHPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910506

Procedure details

In 5 ml of dry tetrahydrofuran was dissolved 200 mg (0.67 mmol)of [4-(3-chlorophenylthio)-5-isopropyl-1-methyl-1H-imidazol-2-yl]methanol (Compound I-38), and 190 mg (1.0 mmol) of trichloroacetylisocyanate was added to the mixture with cooling at -40° C. After 10 minutes, the mixture was warmed to 0° C., and stirred at the same temperature for 10 minutes To the reaction mixture, ice-water was added, and then, the mixture was neutralized with a saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with water and dried over sodium sulfate. The solvent was concentrated under reduced pressure, and to the residue was added 5 ml of methanol, 0.5 ml of water and 0.5 ml of triethylamine. The mixture was stirred at 50° C. for 30 minutes. To the reaction mixture was added water, extracted with methylene chloride, the extract was washed with water and dried over sodium sulfate. The solvent was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate). The product was recrystallized from ethyl acetate/isopropyl ether to give 180 mg of the target compound (Compound I-59)(yield 79%). mp 145-146° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
190 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:8][C:9]2[N:10]=[C:11]([CH2:18][OH:19])[N:12]([CH3:17])[C:13]=2[CH:14]([CH3:16])[CH3:15])[CH:5]=[CH:6][CH:7]=1.ClC(Cl)(Cl)[C:22]([N:24]=C=O)=[O:23].C(=O)([O-])O.[Na+]>O1CCCC1>[C:22]([O:19][CH2:18][C:11]1[N:12]([CH3:17])[C:13]([CH:14]([CH3:16])[CH3:15])=[C:9]([S:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[N:10]=1)(=[O:23])[NH2:24] |f:2.3|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)SC=1N=C(N(C1C(C)C)C)CO
Name
Quantity
190 mg
Type
reactant
Smiles
ClC(C(=O)N=C=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 0° C.
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added 5 ml of methanol, 0.5 ml of water and 0.5 ml of triethylamine
ADDITION
Type
ADDITION
Details
To the reaction mixture was added water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate/isopropyl ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(N)(=O)OCC=1N(C(=C(N1)SC1=CC(=CC=C1)Cl)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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